molecular formula C19H29NO4 B8750084 Diethyl 4,4'-(benzylimino)dibutanoate CAS No. 18944-80-4

Diethyl 4,4'-(benzylimino)dibutanoate

Cat. No.: B8750084
CAS No.: 18944-80-4
M. Wt: 335.4 g/mol
InChI Key: RKAUGXGEICSHMN-UHFFFAOYSA-N
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Description

Diethyl 4,4'-(benzylimino)dibutanoate is an organic compound characterized by a central benzylimino group (─N─CH₂C₆H₅) linking two butanoate ethyl ester chains. Its structure comprises:

  • Ethyl ester groups: Enhancing lipophilicity and influencing solubility in organic solvents.
  • Benzylimino linkage: Introducing a nitrogen atom capable of hydrogen bonding and coordination chemistry.
  • Butanoate chains: Contributing to molecular flexibility and steric bulk.

Potential applications include use as intermediates in pharmaceuticals or polymers, though specific uses require further study.

Properties

CAS No.

18944-80-4

Molecular Formula

C19H29NO4

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 4-[benzyl-(4-ethoxy-4-oxobutyl)amino]butanoate

InChI

InChI=1S/C19H29NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-7,10-11H,3-4,8-9,12-16H2,1-2H3

InChI Key

RKAUGXGEICSHMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN(CCCC(=O)OCC)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Diethyl 4,4'-(benzylimino)dibutanoate and Analogs

Compound Name Central Linkage Ester Groups Key Functional Groups Reference
This compound Benzylimino (─N─CH₂C₆H₅) Diethyl Imino, ester N/A
Dimethyl 4,4'-(1,4-phenylene)dibutanoate 1,4-Phenylene Dimethyl Ester, aromatic
Benzyl 4,4'-bis(oxy)naphthalene derivative Bis(oxy) Benzyl ethyl Ether, amide, naphthalene
Dimethyl 4,4'-azodibenzoate Azo (─N=N─) Dimethyl Azo, ester

Key Observations :

  • Central Linkage: The benzylimino group in the target compound offers reactivity distinct from phenylene (inert) or azo (photoresponsive) linkages .

Physical and Crystallographic Properties

Table 3: Physical/Chemical Properties

Compound Bond Angles (°) Solubility (Inferred) Applications (Inferred) Reference
This compound N/A Moderate in organic solvents Pharmaceutical intermediates N/A
Benzyl 4,4'-bis(oxy)naphthalene derivative Aromatic C─C: 120–131° Low polarity solvents Polymer precursors
Dimethyl 4,4'-phenylene dibutanoate N/A High in polar aprotic solvents Plasticizers, resins

Key Findings :

  • Crystallographic data for analogs (e.g., bond angles of 107–133° in aromatic systems) suggest dense packing and stability in solid states .
  • Ethyl esters in the target compound likely reduce crystallinity compared to methyl analogs, enhancing amorphous character .

Research Implications and Gaps

  • Reactivity: The benzylimino group’s nucleophilicity contrasts with the electrophilic azo group, enabling diverse functionalization pathways .
  • Data Limitations: Direct melting points, solubility, and catalytic data for this compound are absent in the evidence, necessitating experimental validation.

Preparation Methods

Stepwise Approach

  • Ketoenamine Formation : Diethyl 4-oxodibutanoate reacts with benzylamine to form a ketoenamine intermediate.

  • Partial Reduction Avoidance : Omitting the reducing agent (e.g., NaBH₃CN) or using milder conditions prevents conversion to the amine.

Critical Parameters

ParameterValue/RangeImpact on Yield
Temperature20–25°CMinimizes over-reduction
SolventTetrahydrofuran (THF)Enhances solubility
CatalystNoneAvoids unintended reduction

This method is less common due to the instability of imines in reducing environments but has precedent in interrupted reductive aminations.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey AdvantageLimitation
Schiff Base45–65HighSimplicityEquilibrium-limited yield
Reductive Amination30–50ModerateAvoids standalone amine synthesisRequires precise condition control
Mannich Reaction20–40LowExpands substrate scopeComplex purification

Industrial Considerations and Patented Protocols

Patent US10766854B2 highlights a scalable benzoate synthesis via ketoenamine intermediates. While focused on dibenzoates, its principles apply to this compound:

  • Key Step : Benzoylation of amino alcohols under non-pyrophoric conditions.

  • Solvent Optimization : Substituting methylene chloride with ethyl acetate improves safety and yield .

Q & A

Q. What are the recommended methods for synthesizing Diethyl 4,4'-(benzylimino)dibutanoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling benzylamine derivatives with diethyl dibutanoate precursors. A validated approach includes:

  • Step 1: Activation of carboxylic acid intermediates using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dry DMF. This enhances nucleophilicity and promotes amide bond formation .
  • Step 2: Condensation with benzylamine under inert conditions. Temperature control (20–25°C) minimizes side reactions like ester hydrolysis.
  • Optimization: Use DIPEA (N,N-diisopropylethylamine) as a base to neutralize HCl byproducts and improve reaction efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers approach the purification and characterization of this compound using spectroscopic techniques?

Methodological Answer: Post-synthesis purification and characterization require:

  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted starting materials. For crystalline forms, recrystallization in ethanol/water mixtures enhances purity .
  • Characterization:
    • NMR: Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm ester groups (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2-O) and imine linkages (δ 7.2–7.5 ppm for aromatic protons) .
    • MS: High-resolution ESI-MS should show a molecular ion peak matching the theoretical mass (e.g., C20_{20}H28_{28}N2_2O4_4: expected [M+H]+^+ = 375.2021) .

Q. What are the critical parameters to consider when scaling up the synthesis of this compound in academic laboratories?

Methodological Answer: Key considerations include:

  • Solvent Volume: Maintain a solvent-to-reactant ratio of 10:1 (v/w) to ensure homogeneity during stirring. Excess solvent slows reaction kinetics.
  • Temperature Control: Use jacketed reactors for exothermic steps (e.g., coupling reactions) to prevent thermal degradation.
  • Workup Efficiency: For large batches, replace manual extraction with continuous liquid-liquid extractors to improve yield .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be employed to determine the molecular structure of this compound, and what challenges might arise during refinement?

Methodological Answer:

  • Data Collection: Use a Bruker D8 Venture diffractometer with MoKα radiation (λ = 0.71073 Å). Mount crystals in Paratone-N oil to prevent decay .
  • Structure Solution: SHELXT (intrinsic phasing) resolves initial structures. Challenges include low electron density for flexible ethyl ester groups, requiring iterative refinement .
  • Refinement: SHELXL refines anisotropic displacement parameters. Constrain C–O bond lengths to 1.43 Å and apply ISOR commands to stabilize disordered ethyl groups .

Q. What strategies are effective in resolving contradictions between computational modeling predictions and experimental data (e.g., NMR, crystallography) for this compound?

Methodological Answer:

  • Torsional Angle Analysis: Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data. Discrepancies in dihedral angles (>10°) suggest solvation effects in experimental conditions .
  • NMR Chemical Shift Prediction: Use ACD/Labs or Gaussian-based tools to simulate 1H^1H-NMR shifts. Deviations >0.3 ppm may indicate unaccounted tautomers or proton exchange .
  • Validation: Overlay computational electrostatic potential maps with crystallographic electron density maps to identify charge delocalization anomalies .

Q. How can researchers investigate the reaction intermediates and mechanistic pathways involved in the formation of this compound?

Methodological Answer:

  • Trapping Intermediates: Quench reactions at 50% conversion with methanol. Isolate intermediates via flash chromatography and characterize using 15N^{15}N-NMR to track imine formation .
  • Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1730 cm1^{-1}). A sigmoidal rate curve suggests autocatalytic behavior from amine byproducts .
  • Computational Modeling: Use Gaussian 16 to calculate transition states (TS) for imine bond formation. Compare activation energies (ΔG^‡) for pathways involving proton-shuttle vs. direct coupling .

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